molecular formula C13H16Cl3N2O6P B11709648 Diethyl {2,2,2-trichloro-1-[(3-nitrophenyl)formamido]ethyl}phosphonate

Diethyl {2,2,2-trichloro-1-[(3-nitrophenyl)formamido]ethyl}phosphonate

Cat. No.: B11709648
M. Wt: 433.6 g/mol
InChI Key: WEPBQRMTZISEFA-UHFFFAOYSA-N
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Description

Diethyl {2,2,2-trichloro-1-[(3-nitrophenyl)formamido]ethyl}phosphonate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a phosphonate group, a trichloromethyl group, and a nitrophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {2,2,2-trichloro-1-[(3-nitrophenyl)formamido]ethyl}phosphonate typically involves the reaction of diethyl phosphonate with 2,2,2-trichloro-1-[(3-nitrophenyl)formamido]ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Diethyl {2,2,2-trichloro-1-[(3-nitrophenyl)formamido]ethyl}phosphonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with typical conditions including ambient to elevated temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phosphonate oxides, reduction may produce amino derivatives, and substitution reactions can result in a variety of substituted phosphonates.

Scientific Research Applications

Diethyl {2,2,2-trichloro-1-[(3-nitrophenyl)formamido]ethyl}phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethyl {2,2,2-trichloro-1-[(3-nitrophenyl)formamido]ethyl}phosphonate exerts its effects involves interactions with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and other proteins involved in phosphorylation processes. The trichloromethyl and nitrophenyl groups contribute to the compound’s reactivity and specificity in these interactions .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl {2,2,2-trichloro-1-[(4-methylbenzene)sulfonamido]ethyl}phosphonate
  • Diethyl {2,2,2-trichloro-1-[(methoxycarbonyl)amino]ethyl}malonate

Uniqueness

Diethyl {2,2,2-trichloro-1-[(3-nitrophenyl)formamido]ethyl}phosphonate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions and reactivity patterns that are not observed in similar compounds .

Properties

Molecular Formula

C13H16Cl3N2O6P

Molecular Weight

433.6 g/mol

IUPAC Name

3-nitro-N-(2,2,2-trichloro-1-diethoxyphosphorylethyl)benzamide

InChI

InChI=1S/C13H16Cl3N2O6P/c1-3-23-25(22,24-4-2)12(13(14,15)16)17-11(19)9-6-5-7-10(8-9)18(20)21/h5-8,12H,3-4H2,1-2H3,(H,17,19)

InChI Key

WEPBQRMTZISEFA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C(Cl)(Cl)Cl)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])OCC

Origin of Product

United States

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